N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonylphenylacetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The sulfonyl group is then added through a sulfonation reaction, and finally, the acetamide group is introduced.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.
Sulfonation: The sulfonyl group is added via a sulfonation reaction using a sulfonyl chloride reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings are modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Research suggests that the compound may have therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenylacetamide: Similar structure but with a morpholine ring instead of an isopropoxy group.
N-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)phenylacetamide: Lacks the isopropoxy group, making it less hydrophobic.
N-(4-(6-ethoxypyrimidin-4-yl)piperazin-1-yl)phenylacetamide: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
N-[4-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-14(2)29-20-13-19(21-15(3)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(4)26/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNXWFLLICDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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